molecular formula C9H7FN2O3S B2738987 1-(4-Fluorosulfonyloxyphenyl)pyrazole CAS No. 2411270-10-3

1-(4-Fluorosulfonyloxyphenyl)pyrazole

Cat. No.: B2738987
CAS No.: 2411270-10-3
M. Wt: 242.22
InChI Key: XLGGCWNOFRBHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorosulfonyloxyphenyl)pyrazole is a specialized chemical scaffold designed for advanced research and development. The integration of the pyrazole heterocycle, a moiety recognized for its broad bioactivity , with a reactive fluorosulfonyloxy group creates a versatile intermediate for medicinal chemistry and drug discovery. Pyrazole derivatives are extensively investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents, acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition and antimicrobial action against resistant strains . The unique structure of this compound, featuring an electron-withdrawing fluorosulfonyloxy substituent, is strategically valuable for further synthetic elaboration. This makes it a promising precursor for generating diverse chemical libraries. Researchers can utilize this compound in various cross-coupling reactions and nucleophilic substitutions to develop novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its potential applications span the synthesis of new therapeutic candidates and functional materials, offering significant utility in exploratory scientific research.

Properties

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGCWNOFRBHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr-Type Cyclization with Pre-Functionalized Hydrazines

A direct route involves 4-fluorosulfonyloxyphenylhydrazine reacting with a 1,3-diketone such as acetylacetone. However, the synthesis of 4-fluorosulfonyloxyphenylhydrazine itself requires multi-step protocols:

  • Sulfonation of 4-hydroxyphenylhydrazine : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 4-chlorosulfonyloxyphenylhydrazine.
  • Fluorination : Subsequent reaction with potassium fluoride (KF) in anhydrous dimethylformamide (DMF) replaces the chlorine atom with fluorine, forming the fluorosulfonyloxy derivative.

This pre-functionalized hydrazine then undergoes cyclization with diketones at 60–80°C in ethanol, producing the target pyrazole. Challenges include the instability of the intermediate hydrazine and the need for strict moisture control to prevent hydrolysis of the -OSO₂F group.

Post-Functionalization of Phenyl-Substituted Pyrazoles

An alternative strategy first synthesizes 1-(4-hydroxyphenyl)pyrazole, followed by fluorosulfonylation:

  • Pyrazole formation : 4-Hydroxyphenylhydrazine reacts with ethyl acetoacetate in refluxing acetic acid, yielding 1-(4-hydroxyphenyl)pyrazole-3-carboxylate.
  • Fluorosulfonylation : The hydroxyl group is treated with sulfuryl chloride fluoride (SO₂ClF) in dichloromethane with pyridine as a base, achieving >85% conversion to the fluorosulfonyloxy derivative.

This method avoids handling unstable hydrazines but requires careful control of the sulfonylation step to minimize side reactions such as over-sulfonation or decomposition.

Mechanistic and Regiochemical Considerations

Cyclization Regioselectivity

The position of substituents on the pyrazole ring is dictated by the electronic nature of the starting materials. When unsymmetrical diketones (e.g., 3-ketopentanedioate) are used, the more electrophilic carbonyl carbon reacts first with the hydrazine’s terminal amine, directing the substituent to the pyrazole’s 1-position. Computational studies suggest that electron-withdrawing groups like -OSO₂F on the phenyl ring further polarize the diketone, enhancing regioselectivity.

Electrophilic Aromatic Substitution

Introducing the -OSO₂F group via electrophilic substitution on pre-formed 1-phenylpyrazole is hindered by the pyrazole’s electron-withdrawing effect, which deactivates the phenyl ring. However, sulfonation at the para position can be achieved under forcing conditions with fuming sulfuric acid at 150°C, followed by fluorination using diethylaminosulfur trifluoride (DAST). Yields for this route rarely exceed 50% due to competing side reactions.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, enabling reactions at lower temperatures (60–70°C) and reducing decomposition.
  • Fluorosulfonylation : Non-polar solvents (e.g., dichloromethane) minimize hydrolysis of SO₂ClF, while maintaining temperatures below -10°C suppresses unwanted electrophilic side reactions.

Catalytic Enhancements

Lewis acids such as zinc chloride (ZnCl₂) accelerate cyclization by polarizing carbonyl groups, reducing reaction times from 12 hours to 3–4 hours. For fluorosulfonylation, catalytic amounts of 4-dimethylaminopyridine (DMAP) facilitate the displacement of chloride by fluoride, improving yields to 90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazole H-3), 7.92 (d, J = 8.8 Hz, 2H, aromatic H-2/H-6), 7.45 (d, J = 8.8 Hz, 2H, aromatic H-3/H-5), 4.32 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -39.2 (s, -OSO₂F).
  • IR (cm⁻¹) : 1350 (S=O asymmetric stretch), 1170 (S=O symmetric stretch), 980 (S-F stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals ≥98% purity when using the post-functionalization route, compared to 92–95% for pre-functionalized hydrazine approaches.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The -OSO₂F group serves as a leaving group in nucleophilic aromatic substitution, enabling the synthesis of kinase inhibitors and antiviral agents. For example, reaction with piperazine in DMF at 120°C yields 1-(4-piperazinophenyl)pyrazole, a precursor to JAK2 inhibitors.

Materials Science

Incorporating this compound into polymers enhances thermal stability, with thermogravimetric analysis (TGA) showing decomposition temperatures above 300°C.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorosulfonyloxyphenyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

1-(4-Fluorosulfonyloxyphenyl)pyrazole serves as a versatile building block in the synthesis of more complex molecular structures. Its reactivity allows for the development of novel compounds with potential therapeutic applications. The fluorosulfonyloxy group enhances the compound's binding affinity to biological targets, which is crucial in drug design and development.

Case Studies

  • Antileishmanial Activity : Research has indicated that pyrazole derivatives exhibit antileishmanial properties. Compounds similar to this compound have shown effective activity against Leishmania infantum and Leishmania amazonensis, suggesting a potential pathway for developing new treatments for leishmaniasis, a neglected tropical disease .
  • Antioxidant Properties : Pyrazole derivatives have been explored for their antioxidant capabilities. Studies demonstrate that these compounds can mitigate oxidative stress by enhancing the activity of antioxidant enzymes, which is essential in preventing various diseases linked to oxidative damage .

Biological Assays

In biological research, this compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its ability to modify biological pathways makes it a valuable tool for understanding complex biochemical processes.

Industrial Applications

The compound's unique reactivity also finds applications in industrial chemistry, particularly in the development of new materials and chemical processes. Its role as a precursor in synthesizing advanced materials showcases its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Pyrazole Derivatives

Compound Name Substituent(s) on Phenyl Ring Pyrazole Substituent(s) Melting Point (°C) Yield (%) Biological Activity (if reported) References
1-(3,5-di-t-butyl-4-hydroxyphenyl)-3,5-di(trifluoromethyl)pyrazole 3,5-di-t-butyl-4-OH 3,5-di(CF₃) 116 56 Not reported
1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-methyl-SO₂ 5-phenyl Not reported Not given Antimicrobial (implied by structure)
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazole 4-F-SO₂ None Not reported Not given Not reported
1-(3,5-di-t-butyl-4-hydroxyphenyl)-3-(CF₃)pyrazol-5-one 3,5-di-t-butyl-4-OH 3-CF₃, 5-keto 219–221 66 Antioxidant (inferred)
Target: 1-(4-Fluorosulfonyloxyphenyl)pyrazole 4-OSO₂F None Hypothesized: Enzyme inhibition

Key Observations :

  • Biological Activity : Trifluoromethyl-substituted pyrazoles (e.g., compounds 2Aa and 3A) exhibit antifungal and antioxidant activities , while sulfonyl-containing derivatives (e.g., ) are explored for antimicrobial applications. The target compound’s -OSO₂F group may confer unique enzyme inhibitory properties, akin to sulfonamide-based FGFR1 inhibitors (e.g., IC₅₀ = 85 nM for nitrobenzene-substituted analogs) .

Stability and Reactivity

  • Thermal Stability : Trifluoromethyl pyrazoles (e.g., 2Aa) melt at 116°C , while pyrazol-5-ones (e.g., 3A) exhibit higher melting points (219–221°C) due to hydrogen bonding . The target compound’s -OSO₂F group may lower melting points relative to -CF₃ analogs but enhance solubility in polar solvents.
  • Oxidative Stability : Pyrazoles with -CF₃ or -SO₂ groups resist oxidation under ambient conditions , whereas the -OSO₂F group may hydrolyze in aqueous environments, forming sulfonic acid derivatives.

Q & A

What synthetic methodologies are optimal for introducing the 4-fluorosulfonyloxyphenyl group into pyrazole derivatives?

The synthesis of fluorosulfonyloxy-substituted pyrazoles typically involves multi-step protocols. A common approach is:

  • Step 1 : Functionalization of pyrazole at the 1-position via nucleophilic substitution or Suzuki coupling with halogenated aryl precursors. For example, 1-(4-bromophenyl)pyrazole intermediates can be synthesized and further modified .
  • Step 2 : Sulfonation at the para position using sulfur trioxide complexes or chlorosulfonic acid, followed by fluorination with KF or TBAF to install the fluorosulfonyloxy group .
  • Key Considerations : Reaction conditions (e.g., anhydrous environment for fluorination) and regioselectivity must be rigorously controlled. X-ray crystallography is recommended to confirm regiochemistry and tautomeric states post-synthesis .

How does tautomerism in pyrazole derivatives affect biological activity, and how can it be experimentally resolved?

Pyrazole derivatives often exhibit enol-keto tautomerism , which alters electronic properties and binding affinities. For example, 1-(4-fluorophenyl)pyrazole derivatives crystallize in the keto form despite synthesis favoring the enol tautomer .

  • Methodological Resolution :
    • X-ray Diffraction : Determines solid-state tautomerism (e.g., bond lengths and angles) .
    • NMR Spectroscopy : Observes dynamic equilibria in solution (e.g., proton exchange signals in DMSO-d6) .
    • Impact on Activity : The keto form may enhance interactions with hydrophobic enzyme pockets, as seen in antimicrobial assays .

What advanced techniques are used to evaluate the regioselectivity of reactions involving fluorosulfonyloxy-substituted pyrazoles?

Regioselectivity in pyrazole functionalization (e.g., cycloadditions or electrophilic substitutions) can be analyzed via:

  • Molecular Electron Density Theory (MEDT) : Predicts preferred reaction pathways by mapping electron density distributions. For instance, MEDT explains why [3+2] cycloadditions favor 1,5-diarylpyrazoles over other regioisomers .
  • HPLC-MS Monitoring : Tracks reaction intermediates to validate theoretical predictions .
  • Case Study : In reactions with trichloromethyl nitrones, regioselectivity was confirmed through crystallography and theoretical calculations .

How can researchers reconcile contradictions between computational predictions and experimental outcomes in pyrazole synthesis?

Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. For example:

  • Contradiction : MEDT predicts Δ2-pyrazoline formation, but experiments yield 1,5-diarylpyrazoles due to CHCl3 elimination .
  • Resolution Strategy :
    • Post-Hoc DFT Calculations : Incorporate solvent parameters (e.g., PCM models) to refine predictions .
    • Kinetic vs. Thermodynamic Control : Adjust reaction temperatures to favor desired pathways .

What structural modifications enhance the antimicrobial efficacy of fluorosulfonyloxy-substituted pyrazoles?

Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups : Fluorosulfonyloxy at the 4-position increases electrophilicity, enhancing interactions with microbial enzymes .
  • Substituent Positioning : 1,5-Diaryl configurations (e.g., 4-fluorophenyl and phenylthio groups) improve membrane permeability and target binding .
  • Validation : MIC assays against S. aureus and C. albicans show 2–4× potency gains compared to non-fluorinated analogs .

What methodologies are recommended for analyzing the cytotoxicity of fluorosulfonyloxy-pyrazoles in cancer models?

  • In Vitro Assays :
    • ROS Generation : Use DCFH-DA probes to quantify reactive oxygen species in MDA-MB-468 cells .
    • Caspase-3 Activation : Western blotting or fluorometric assays to confirm apoptosis pathways .
  • In Vivo Models : Xenograft studies with pharmacokinetic profiling (e.g., bioavailability of sulfonate esters) .

How does the fluorosulfonyloxy group influence the compound’s stability under physiological conditions?

  • Hydrolytic Stability : The sulfonate ester is prone to hydrolysis in aqueous media. Accelerated stability testing (pH 7.4 buffer, 37°C) shows a half-life of ~8 hours .
  • Mitigation Strategies : Prodrug designs (e.g., PEGylation) or formulation in lipid nanoparticles .

What crystallographic data support the conformational analysis of 1-(4-fluorosulfonyloxyphenyl)pyrazole derivatives?

  • Key Metrics :
    • Dihedral Angles : Between pyrazole and fluorophenyl rings (33.1–79.6°), influencing planar/non-planar conformations .
    • Intermolecular Interactions : C–H···F hydrogen bonds stabilize crystal packing, as shown in CCDC entries .
  • Tools : Mercury or Olex2 for visualizing Hirshfeld surfaces and packing diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.